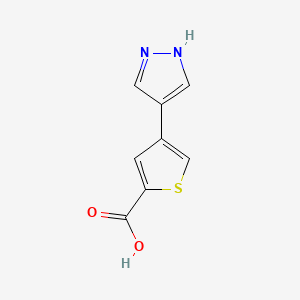![molecular formula C6H6N2 B15173489 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile CAS No. 918658-70-5](/img/structure/B15173489.png)
4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-azabicyclo[210]pent-2-ene-1-carbonitrile is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to meet production demands. The use of advanced catalysts and reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic structures with different substituents, such as:
- 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-4-carbonitrile
- 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-3-carbonitrile
Uniqueness
What sets 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
918658-70-5 |
|---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
4-methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-5-2-3-6(5,4-7)8-5/h2-3,8H,1H3 |
InChI-Schlüssel |
CSVCNXMTHQOCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CC1(N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


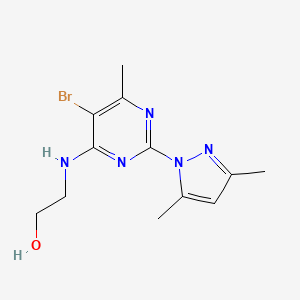
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
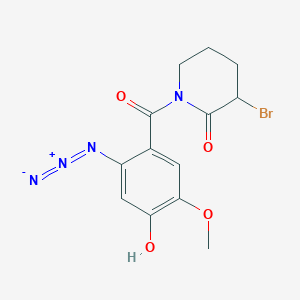

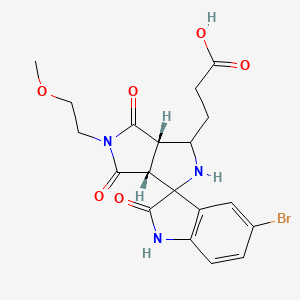

![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
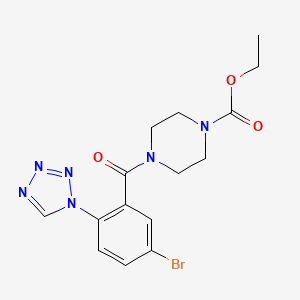
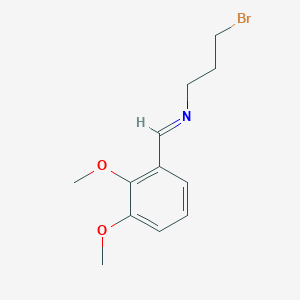
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
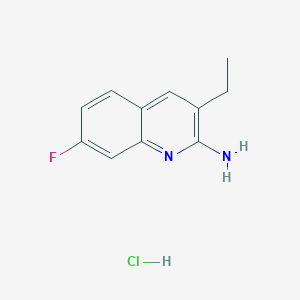
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
